Product packaging for Octyl oleate(Cat. No.:CAS No. 32953-65-4)

Octyl oleate

Cat. No.: B13424263
CAS No.: 32953-65-4
M. Wt: 394.7 g/mol
InChI Key: QTDSLDJPJJBBLE-PFONDFGASA-N
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Description

Octyl oleate, chemically known as octyl (Z)-octadec-9-enoate (CAS 32953-65-4), is a long-chain fatty acid ester with the molecular formula C26H50O2 and a molecular weight of 394.674 g/mol . It is characterized by a density of 0.867 g/cm³, a boiling point of 469.2°C at 760 mmHg, and a flash point of 82.2°C . This compound is primarily valued in research for its applications in developing bio-based lubricants , cosmetic formulations , and pharmaceutical delivery systems . Its synthesis is a key area of study, with optimized protocols reported for both enzymatic and chemical catalytic methods. Lipase-catalyzed esterification, for instance, using enzymes from Rhizomucor miehei , offers an efficient route in solvent-free or supercritical CO2 systems . Alternatively, chemical synthesis using acid catalysts like H2SO4 can achieve high yields (~95%) under optimized conditions of temperature and molar ratios . Researchers utilize this compound as a model compound to investigate the properties of oleic acid esters, including their low-temperature performance and anti-wear characteristics in lubricants . Its mechanism of action in applications is often related to its non-polar nature and oleochemical structure, which can reduce friction and modify the physical properties of formulations. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O2 B13424263 Octyl oleate CAS No. 32953-65-4

Properties

CAS No.

32953-65-4

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

octyl (Z)-octadec-9-enoate

InChI

InChI=1S/C26H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h14-15H,3-13,16-25H2,1-2H3/b15-14-

InChI Key

QTDSLDJPJJBBLE-PFONDFGASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies for Octyl Oleate

Conventional Chemical Esterification Pathways

The synthesis of octyl oleate (B1233923) has traditionally been dominated by chemical esterification methods. These processes, while effective, often necessitate high temperatures and the use of inorganic catalysts. The two primary conventional routes are acid-catalyzed esterification and base-catalyzed transesterification.

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification is a direct reaction between a carboxylic acid (oleic acid) and an alcohol (octanol) in the presence of an acid catalyst. chembk.com The reaction is reversible, and often, measures are taken to remove the water produced to drive the equilibrium towards the formation of the ester product. rasayanjournal.co.in

Various acidic catalysts can be employed, including homogeneous catalysts like sulfuric acid and heterogeneous catalysts. researchgate.netscielo.br Research into heterogeneous catalysts has been driven by the advantages they offer, such as easier separation from the reaction mixture and potential for reuse. In a study on a similar wax ester, oleyl oleate, various acidic heterogeneous catalysts were investigated for the esterification of oleic acid. The findings indicated that sodium hydrogen sulfate (B86663) (NaHSO₄) provided the highest yield compared to other catalysts like tin(II) chloride dihydrate (SnCl₂·2H₂O) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄). rasayanjournal.co.in

The optimization of reaction parameters is crucial for maximizing the yield. Key factors include reaction temperature, reaction time, the molar ratio of reactants, and the amount of catalyst. For the synthesis of oleyl oleate using NaHSO₄, optimal conditions were identified to achieve a high yield. rasayanjournal.co.in

Table 1: Optimal Conditions for Acid-Catalyzed Esterification

Parameter Optimal Value
Reaction Time 8 hours
Molar Ratio (Oleic Acid:Alcohol) 1:1
Catalyst Amount (NaHSO₄) 9.9 wt%
Reaction Temperature 130 °C
Resulting Yield 96.8%

Source: rasayanjournal.co.in

Base-Catalyzed Transesterification Reactions

Base-catalyzed transesterification is another common method, typically involving the reaction of a triglyceride (like those found in vegetable oils) with an alcohol. scielo.br In the context of octyl oleate synthesis, this would involve reacting an oil rich in oleic acid triglycerides, such as sunflower oil, with 1-octanol (B28484) in the presence of a basic catalyst. mdpi.com This process is generally faster than acid-catalyzed reactions. scielo.br

Potassium hydroxide (B78521) (KOH) is an economical and widely used catalyst for this reaction. mdpi.comresearchgate.net The process involves the reaction of the base with the alcohol to form an alkoxide, which then attacks the carbonyl group of the triglyceride. scielo.br A systematic study on the transesterification of sunflower oil with 1-octanol highlighted the influence of several process parameters on the conversion rate. The most influential factors were found to be the molar ratio of the reactants and the mass fraction of the catalyst. mdpi.com

Researchers determined optimal conditions to achieve high conversion rates under relatively mild conditions. A conversion of 99.2% was achieved within one hour. mdpi.comresearchgate.net

Table 2: Influence of Parameters on Base-Catalyzed Transesterification of Sunflower Oil with 1-Octanol

Temperature (°C) Molar Ratio (1-octanol:Oil) Catalyst (KOH) wt% Time (h) Conversion (%)
60 10:1 2 1 99.2
40 8.11:1 2.01 1 >95

Source: mdpi.comresearchgate.net

Biocatalytic Synthesis Routes

In line with the principles of "Green Chemistry," biocatalytic synthesis routes have emerged as a more environmentally friendly alternative to conventional chemical methods. researchgate.net These techniques utilize enzymes as catalysts, operating under milder conditions and often eliminating the need for organic solvents, which simplifies product purification. researchgate.netresearchgate.net

Enzymatic Esterification with Lipases

Lipases are the most commonly used enzymes for the synthesis of esters like this compound. researchgate.netuc.pt They can catalyze the direct esterification of oleic acid and 1-octanol, often in a solvent-free system. researchgate.net This approach is valued for the high purity of the products and their acceptability in industries like cosmetics and food. uc.pt Lipases from various microbial sources, such as Candida sp. and Rhizomucor miehei, have been shown to be effective catalysts. researchgate.net

To enhance stability and enable reuse, lipases are frequently immobilized on solid supports. uc.pt Immobilization can create a more suitable microenvironment for the enzyme and simplifies the separation of the biocatalyst from the product. uc.pt Various immobilization strategies and support materials have been developed.

Examples of immobilized lipase (B570770) systems for this compound synthesis include:

Lipase from Rhizomucor miehei covalently linked to a graft copolymer, specifically partially hydrolyzed poly(ethylene)-g-co-hydroxyethyl methacrylate (B99206) (PE-g-co-HEMA). researchgate.netuc.pt

Candida antarctica lipase B (CALB) physically adsorbed onto magnetic poly(styrene-co-ethylene glycol dimethacrylate) particles (STY-EGDMA-M). researchgate.net

These immobilized systems have demonstrated high efficiency in catalyzing the esterification reaction. researchgate.netuc.pt

Maximizing the efficiency of enzymatic esterification requires the careful optimization of several reaction parameters. The key variables that affect the catalytic activity and stability of the immobilized lipase include:

Temperature: Enzyme activity is highly dependent on temperature. Studies with CALB immobilized on STY-EGDMA-M showed increasing conversion of oleic acid to this compound as the temperature was raised from 30°C to 60°C. researchgate.net

Water Content: A small amount of water is essential to hydrate (B1144303) the enzyme and maintain its active conformation. However, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. uc.pt For a Rhizomucor miehei lipase preparation, the optimal amount of added water was found to be 0.15% (v/v) in the reaction mixture. uc.pt

Substrate Molar Ratio: The ratio of oleic acid to octanol (B41247) influences the reaction equilibrium. A 1:1 molar ratio is often used in initial studies. researchgate.net

Enzyme Concentration: The reaction rate generally increases with a higher concentration of the biocatalyst. researchgate.net

Support Characteristics: For immobilized enzymes, the physical properties of the support material, such as particle size and surface chemistry, can significantly impact performance. uc.pt

One optimization study using immobilized Rhizomucor miehei lipase achieved an 82% conversion to n-octyl oleate after 10 hours of reaction at 37°C in a solvent-free system. uc.pt

Table 3: Oleic Acid Conversion to this compound using Immobilized Candida antarctica Lipase B

Reaction Time (hours) Conversion at 40°C (%) Conversion at 50°C (%) Conversion at 60°C (%)
1 ~20 ~30 ~45
3 ~35 ~50 ~70
6 ~50 ~68 ~85
24 ~60 ~75 ~90

Data interpreted from graphical representation in source: researchgate.net

Reactor Design and Process Intensification in Biocatalysis

The transition of this compound synthesis from laboratory-scale to industrial production necessitates sophisticated reactor design and process intensification. While many studies focus on the biocatalyst, significant attention is also being given to the reactor environment to maximize efficiency. researchgate.netpreprints.org

Stirred tank reactors (STRs) are commonly used for batch synthesis, often equipped with heating jackets and specific impeller types, like anchor mixers, to handle viscous reaction mixtures. researchgate.netconicet.gov.ar However, for continuous and more intensified production, packed-bed reactors (PBRs) are gaining prominence. researchgate.netresearchgate.net In one study, a continuous packed-bed bioreactor was used for the synthesis of a similar ester, 2-ethylhexyl oleate, with an immobilized lipase, demonstrating high productivity and operational stability over thousands of hours. researchgate.net These reactors are particularly effective for processes involving immobilized enzymes, as they allow for continuous flow, minimize enzyme attrition, and simplify product separation. researchgate.net

Process intensification, the strategy of dramatically improving manufacturing efficiency, is being achieved through several methods. The use of ultrasound irradiation in conjunction with biocatalysis has been shown to intensify the synthesis of oleate esters. researchgate.netjst.go.jp For instance, the ultrasound-assisted synthesis of decyl oleate in a solvent-free system achieved a 97.14% yield in just 25 minutes. jst.go.jp This method enhances mass transfer and accelerates the reaction rate compared to conventional stirring. researchgate.netjst.go.jp

Furthermore, the development of robust kinetic models is a critical aspect of reactor design and scale-up. researchgate.netpreprints.orgum.es Mathematical models, often based on mechanisms like Ping-Pong Bi-Bi, are developed to describe the reaction kinetics under various conditions. researchgate.netresearchgate.net These models are essential tools for optimizing reactor performance and predicting the outcomes of large-scale industrial processes. researchgate.net

Novel Biocatalyst Development and Modification

The core of biocatalytic this compound synthesis lies in the development and modification of the biocatalyst, typically a lipase. The high cost and potential instability of free enzymes have driven research into immobilization techniques and the creation of novel catalytic systems. um.esfrontiersin.org

A significant area of development is the use of novel support materials for lipase immobilization. Magnetic nanoparticles have emerged as a promising support due to their high surface area and, most importantly, their easy separation from the reaction medium using a magnetic field. researchgate.netnih.gov For example, Candida antarctica lipase B (CALB) has been immobilized on magnetic poly(styrene-co-ethylene glycol dimethacrylate) particles for this compound synthesis. researchgate.netresearchgate.net Similarly, CALB immobilized on magnetite (Fe3O4) nanoparticles functionalized with chitosan (B1678972) showed excellent reusability and performance in ethyl oleate synthesis. nih.gov

Modification of support surfaces is another key strategy. Silica (B1680970) particles, for instance, can be chemically modified with various functional groups (e.g., octyl, epoxy, glyoxyl) to enhance enzyme binding, activity, and stability. nih.govresearchgate.net Lipases from Thermomyces lanuginosus (TLL) and Pseudomonas fluorescens immobilized on these modified supports have shown hyperactivation and high stability, proving successful in synthesizing sugar esters like fructose (B13574) oleate. nih.gov

The principle of sustainability is also being integrated into biocatalyst design. Researchers are exploring the use of renewable, low-cost agricultural bio-waste, such as rice husks and olive pomace, as matrices for immobilizing lipases. frontiersin.org This not only reduces the cost of the biocatalyst but also adds value to agricultural side-streams. frontiersin.org Beyond immobilizing known lipases, efforts are also underway to discover and engineer new enzymes, like oleate hydratases, through directed evolution to enhance their activity and stability for specific industrial applications. nih.gov

Table 1: Comparison of Novel Biocatalysts in Oleate Ester Synthesis

Biocatalyst SystemEster SynthesizedKey FeaturesReference
Candida antarctica Lipase B (CALB) on magnetic poly(styrene-co-ethylene glycol dimethacrylate)This compoundMagnetic support allows for easy recovery; enables kinetic and thermodynamic modeling. researchgate.netresearchgate.net
Thermomyces lanuginosus Lipase (TLL) on poly-methacrylate particles (PMA)n-Octyl oleateHighest activity among several tested lipases; 95.1% conversion in 60 mins; stable for 12 cycles. researchgate.net
CALB on chitosan-functionalized magnetite nanoparticlesEthyl oleateLow-cost fabrication; easy magnetic recovery; significant activity for up to 8 cycles. nih.gov
TLL on functionalized silica particlesFructose oleateSupport modification with octyl groups leads to enzyme hyperactivation and high stability. nih.gov
TLL on olive pomaceBiodiesel (Fatty acid methyl esters)Utilizes agricultural bio-waste as a sustainable support material. frontiersin.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of Green Chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. researchgate.netmdpi.com This is manifested through the adoption of solvent-free systems, sustainable catalysts, and advanced reaction media.

Solvent-Free Reaction Systems

Numerous studies have successfully demonstrated the high-yield synthesis of this compound and similar esters in the absence of organic solvents. researchgate.netresearchgate.net For example, the enzymatic synthesis of n-octyl oleate catalyzed by an immobilized lipase from Rhizomucor miehei was optimized specifically in a solvent-free medium, achieving 82% conversion within 10 hours. uc.pt Similarly, a 95.1% conversion for n-octyl oleate was achieved in just 60 minutes using an immobilized TLL lipase in a solvent-free environment. researchgate.net The combination of SFS with process intensification techniques like ultrasound has proven particularly effective. jst.go.jp The avoidance of potentially toxic and volatile organic solvents is a key driver for this trend, especially for products like this compound used in cosmetics and pharmaceuticals. scispace.comuc.pt

Utilization of Sustainable Catalysts

The concept of a sustainable catalyst in this compound synthesis primarily revolves around the use of immobilized enzymes that can be easily recovered and reused over multiple cycles. um.esnih.gov The reusability of the catalyst is paramount for economic viability and waste reduction. mdpi.com Commercial immobilized lipases, such as Lipozyme® 435 and Lipozyme® RM IM, are widely used because they are robust, stable, and can be employed in solvent-free systems for many reaction cycles. um.esmdpi.com

Advanced Reaction Media: Ionic Liquids and Microemulsions

While solvent-free systems are a major focus, certain advanced reaction media are being explored to overcome specific challenges, such as substrate solubility or enzyme stability.

Ionic Liquids (ILs) , which are salts with melting points below 100°C, are being investigated as "green solvents" due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. Lipases have shown high activity and stability in ILs. Studies have demonstrated the synthesis of oleate esters using Brønsted acidic ionic liquids as catalysts or using ILs as the reaction medium for lipase-catalyzed esterification. ugm.ac.id For instance, the synthesis of isoamyl oleate in an ionic liquid-based two-phase system showed that increasing the amount of IL resulted in a higher ester yield, highlighting its enzyme-stabilizing effect. Researchers have also synthesized novel oleate-based ionic liquids, which can act as both solvent and catalyst. researchgate.netjca.edu.vn

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant. They can provide a large interfacial area, which is beneficial for lipase activity. tandfonline.com Lipase-catalyzed synthesis of cholesterol oleate has been studied in water-in-oil microemulsions, demonstrating that the reaction is feasible and the direction (synthesis or hydrolysis) can be controlled. tandfonline.com The esterification of oleic acid and n-octanol has also been shown to be efficient in a three-phase microemulsion system. researchgate.net Some research has even explored the use of ionic liquid microemulsions for the synthesis of esters like butyl oleate, combining the properties of both advanced media. google.com

Table 2: Overview of Green Chemistry Approaches in Oleate Synthesis

ApproachMethodology/SystemKey AdvantagesReference
Solvent-Free Systems (SFS)Direct esterification using immobilized Rhizomucor miehei lipaseHigh reactant concentration, simplified downstream, reduced waste. uc.pt
Ultrasound-intensified synthesis using Fermase CALBTM10000Greatly reduced reaction time, high yield, energy efficient. jst.go.jp
Sustainable CatalystsImmobilized TLL on agricultural biowaste (olive pomace)Uses renewable, low-cost support materials, adds value to waste streams. frontiersin.org
Heterogeneous catalysts (e.g., KF/Al2O3)Easily recoverable by filtration, reusable. whiterose.ac.ukacs.org
Advanced Reaction MediaEnzymatic esterification in Ionic Liquids (ILs)Enhances enzyme stability, non-volatile medium, can be reused.
Lipase-catalyzed synthesis in water-in-oil microemulsionsProvides large interfacial area for enzyme, allows reaction control. tandfonline.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Octyl Oleate

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is fundamental in the analysis of octyl oleate (B1233923), serving to separate the final product from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate volatile and semi-volatile compounds and identify them based on their mass-to-charge ratio. In the context of octyl oleate, GC-MS is invaluable for assessing the purity of the synthesized ester. whiterose.ac.ukacs.org During synthesis, such as the esterification of oleic acid with n-octanol, GC-MS can effectively separate the this compound product from unreacted starting materials and potential side products like epoxides and diols. whiterose.ac.ukacs.org

The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase. The eluting components then enter the mass spectrometer, which provides a fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint, allowing for definitive identification. For instance, GC-MS analysis of reaction mixtures can confirm the presence of this compound and quantify residual reactants or impurities. rjptonline.orgajol.info

Table 1: Components in this compound Synthesis Analyzed by GC-MS This table is illustrative and based on typical findings in the analysis of fatty acid ester synthesis.

ComponentRoleTypical Observation in GC-MS
Oleic Acid ReactantA distinct peak that decreases in area as the reaction progresses.
n-Octanol ReactantA separate peak, also diminishing over the reaction time.
This compound ProductThe major peak in a successful reaction, with a specific retention time and mass spectrum.
Epoxides/Diols Side ProductsMay appear as minor peaks, indicating side reactions or impurities in the starting oleic acid. whiterose.ac.ukacs.org

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique widely used to monitor the progress of chemical reactions. du.ac.inlibretexts.org For the synthesis of this compound, TLC provides a quick visual assessment of the conversion of reactants to the product. google.com The technique operates on the principle of separation by polarity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (the stationary phase), which is then developed in a solvent chamber (the mobile phase). aga-analytical.com.pl

Oleic acid, being a carboxylic acid, is significantly more polar than the resulting this compound ester. This difference in polarity causes the components to travel up the TLC plate at different rates. The less polar product, this compound, travels further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar oleic acid, which remains closer to the baseline. By observing the disappearance of the reactant spots and the appearance and intensification of the product spot over time, one can effectively monitor the reaction's progression toward completion. du.ac.inlibretexts.org

Table 2: Illustrative TLC Data for this compound Synthesis Rf values are dependent on the specific solvent system used.

CompoundPolarityExpected Retention Factor (Rf)
Oleic Acid HighLow (e.g., 0.2-0.3)
n-Octanol MediumMedium (e.g., 0.4-0.5)
This compound LowHigh (e.g., 0.7-0.8)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a complete characterization. whiterose.ac.ukacs.org

1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms in the this compound molecule.

In the ¹H NMR spectrum of this compound, key signals confirm the structure. The vinylic protons (–CH=CH–) of the oleate chain appear as a characteristic multiplet around 5.34 ppm. The formation of the ester is confirmed by the appearance of a triplet at approximately 4.05 ppm, corresponding to the methylene (B1212753) protons (–O–CH₂–) of the octyl group adjacent to the ester oxygen. Another key indicator is the triplet at 2.28 ppm, which belongs to the methylene protons (–CH₂–COO–) alpha to the carbonyl group. researchgate.net The disappearance of the carboxylic acid proton (–COOH) signal from oleic acid, which typically appears far downfield (>10 ppm), is a clear indication of a successful esterification. ekb.eg

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) of the ester group is observed around 174 ppm. The carbons of the double bond (–CH=CH–) appear at approximately 130 ppm. researchgate.net

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Chemical shifts are approximate and recorded in ppm relative to a standard (e.g., TMS). Data is based on analogous ester compounds. researchgate.netresearchgate.net

Functional GroupAtom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester –COO–-~174.0
Ester Alkoxy –O–C H₂–R~4.05 (triplet)~64.5
Olefinic C H=C H–~5.34 (multiplet)~130.0
Alpha-Methylene C H₂–COO–~2.28 (triplet)~34.2
Terminal Methyl R–C H₃~0.88 (triplet)~14.1

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the definitive assignment of all proton and carbon signals, especially in complex molecules. whiterose.ac.ukresearchgate.net Techniques like COSY and HSQC are particularly useful. whiterose.ac.uk

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the vinylic protons to their neighboring methylene protons, and trace the connectivity along both the octyl and oleate alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. hmdb.cacsic.es HSQC is crucial for unambiguously assigning the ¹³C spectrum. For instance, it would show a clear correlation between the proton signal at ~4.05 ppm and the carbon signal at ~64.5 ppm, confirming their assignment to the –O–CH₂– group of the octyl ester.

Table 4: Key 2D NMR Correlations for this compound Structural Verification

2D NMR ExperimentCorrelated NucleiExpected Correlation ExampleInformation Gained
COSY ¹H ↔ ¹HVinylic-H (~5.34 ppm) ↔ Allylic-H (~2.01 ppm)Confirms J-coupling pathways and proton-proton proximity through bonds. libretexts.org
HSQC ¹H ↔ ¹³C–O–CH₂– proton (~4.05 ppm) ↔ –O–C H₂– carbon (~64.5 ppm)Directly links protons to their attached carbons for definitive assignment. whiterose.ac.ukhmdb.ca

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. nih.gov The analysis of this compound by FTIR is centered on confirming the formation of the ester linkage and the absence of the carboxylic acid starting material. researchgate.net

The most significant evidence of a successful esterification reaction is the disappearance of the very broad absorption band between 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group in oleic acid. ekb.eg Concurrently, the spectrum of this compound will display two new characteristic peaks:

A strong, sharp absorption band around 1740-1735 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration of the ester group. derpharmachemica.com

Strong absorption bands in the 1250-1000 cm⁻¹ region, which are attributed to the C-O stretching vibrations of the ester linkage. ekb.eg

Other bands, such as the C-H stretching vibrations just below 3000 cm⁻¹ and the olefinic C=C stretch around 1655 cm⁻¹, remain present from the parent oleic acid structure. acs.org

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3005C-H stretch=C-H (Olefinic)Indicates presence of the double bond.
~2925, ~2855C-H stretch-CH₂, -CH₃ (Aliphatic)Confirms the alkyl backbone.
~1737 C=O stretch Ester Definitive evidence of ester formation. derpharmachemica.com
~1655C=C stretchAlkeneIndicates the unsaturation in the oleate chain.
~1170 C-O stretch Ester Confirms the ester C-O single bond. ekb.eg
2500-3300 (broad)O-H stretchCarboxylic AcidAbsence confirms consumption of oleic acid. ekb.eg

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft ionization" technique that is particularly well-suited for analyzing large, thermally labile molecules like this compound because it minimizes fragmentation during the ionization process. wikipedia.org This allows for the clear observation of the molecular ion or, more commonly, a pseudomolecular ion.

In ESI-MS analysis, this compound typically forms cation adducts, such as protonated molecules [M+H]⁺ or ammonium (B1175870) adducts [M+NH₄]⁺, which are then detected by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation of these precursor ions. The fragmentation patterns are influenced by the collision energy used. nih.gov The dissociation of the adduct ions of wax esters like this compound characteristically yields fragment ions corresponding to the protonated fatty acid and the alkyl group. nih.gov Due to its unsaturated nature, oleyl oleate, a similar wax ester, has been noted to dissociate more readily compared to its saturated counterparts, leading to a richer fragmentation spectrum. nih.gov

Key fragment ions observed in the ESI-MS/MS analysis of similar wax esters are detailed in the table below.

Ion (m/z)Proposed Structure/Origin
[M+H]⁺ / [M+NH₄]⁺Pseudomolecular ion (Proton or Ammonium Adduct)
[RCOOH₂]⁺Protonated oleic acid
[R'OH+H]⁺Protonated octanol (B41247)
[RCO]⁺Acylium ion from oleic acid

Computational Chemistry and Molecular Dynamics Simulations of Octyl Oleate Systems

Atomistic and Coarse-Grained Modeling of Octyl Oleate (B1233923) Aggregates

The self-assembly of amphiphilic molecules like octyl oleate into aggregates such as micelles and vesicles is a phenomenon of significant interest. Both atomistic and coarse-grained (CG) modeling approaches are employed to study these processes. Atomistic simulations provide a high level of detail by representing every atom in the system, while CG models group atoms into beads, allowing for the simulation of larger systems over longer timescales. mdpi.comnih.govnih.gov

MD simulations have been used to investigate the self-assembly of oleyl oleate, a compound structurally similar to this compound, in the presence of non-ionic surfactants like Tween 80 and Span 20. upm.edu.mysemanticscholar.org These simulations revealed the formation of cylindrical and spherical micelles, with the shape and stability being dependent on the type of surfactant used. upm.edu.mymdpi.com For instance, a mixture of oleyl oleate and Tween 80 was found to form spherical micelles. upm.edu.my The compactness and size of these aggregates can be quantified using parameters like the radius of gyration (Rg), which provides a measure of the spatial distribution of the atoms in the aggregate. mdpi.com

Coarse-grained MD simulations have been particularly useful in studying the phase behavior of oleic acid, a precursor to this compound. researchgate.net These simulations have shown that the aggregation behavior is highly dependent on the protonation state of the oleic acid head groups, leading to the formation of micelles, vesicles, or oil phases. researchgate.net This highlights the ability of CG models to capture complex morphological changes in surfactant systems. researchgate.net

The development of hybrid modeling approaches, which combine coarse-grained solvents with atomistic solutes, offers a promising avenue for accurately simulating surfactant systems in apolar environments. nih.gov These methods can significantly increase computational speed without a substantial loss of accuracy, enabling the study of large-scale self-assembly processes. nih.gov

Modeling ApproachKey Findings for Oleate-based SystemsReferences
Atomistic MD Formation of cylindrical and spherical micelles of oleyl oleate with surfactants. upm.edu.mymdpi.com
Coarse-Grained MD Oleic acid aggregation into micelles, vesicles, or oil phases depends on head group protonation. researchgate.net
Hybrid Models Increased computational efficiency for simulating surfactant self-assembly in apolar solvents. nih.gov

Interfacial Phenomena Simulation: Oil-Water Systems

This compound, as an ester of a long-chain fatty acid and alcohol, exhibits surface-active properties, making its behavior at oil-water interfaces a critical area of study. MD simulations are instrumental in elucidating the molecular mechanisms behind interfacial tension reduction and wettability modification.

The addition of surfactants like this compound to an oil-water system leads to a reduction in interfacial tension (IFT). ucl.ac.uk MD simulations have revealed that surfactants reduce IFT not only by creating a barrier between the two immiscible phases but also by increasing the disorder, or entropy, at the interface. ucl.ac.uk Surfactants with flexible or unsaturated tails, like the oleate chain in this compound, are particularly effective at creating a disordered interfacial film, leading to a more significant reduction in IFT. ucl.ac.uk

Simulations of oleic acid-based surfactants have shown that their ability to reduce IFT between oil (e.g., octadecane) and water is influenced by factors such as the length of polyethylene (B3416737) glycol chains attached to the oleic acid. researchgate.netesdm.go.id Interestingly, a simple increase in the hydrophilic portion does not always lead to a lower IFT. researchgate.netesdm.go.id The conformation of the surfactant at the interface plays a crucial role; for instance, some extended surfactants adopt a helical shape in the oil phase, which enhances their ability to lower IFT. researchgate.net The presence of salts can also influence IFT, with simulations showing that salt ions can screen the repulsion between surfactant headgroups, allowing for a denser packing at the interface and further reducing IFT. researchgate.net

Wettability, which describes the preference of a solid surface for one fluid over another, is a key parameter in many applications. MD simulations can predict how surfactants like this compound alter the wettability of surfaces. For instance, simulations have shown that oleic acid-based surfactants can change the wettability of rock surfaces from oil-wet to water-wet, a crucial process in enhanced oil recovery. researchgate.netesdm.go.id

Computational studies on various surfaces, such as graphite (B72142) and calcite, have demonstrated that surface roughness and chemical composition significantly impact wettability. rsc.orgwhiterose.ac.uk Surfactant adsorption on these surfaces can form layers that modify the surface energy and, consequently, the contact angle of a water droplet. researchgate.netresearchgate.net For example, simulations on silica (B1680970) surfaces have shown that surfactant adsorption can lead to the formation of hemimicelles or bilayers, which alter the hydrophobicity of the surface and affect fluid flow in nanopores. researchgate.net

Interfacial Tension Reduction Mechanisms

Molecular Interactions with Non-Biological Substrates

The interaction of this compound with non-biological substrates is relevant in various industrial applications, including lubricants, plasticizers, and formulations for mineral processing. acs.orggoogle.com MD simulations can provide a detailed picture of the adsorption and orientation of this compound molecules on different surfaces.

Simulations of sodium oleate adsorption on fluorite surfaces, for example, have been used to understand the effects of crystal chemistry on collector adsorption in froth flotation. acs.org These studies can reveal the specific binding sites and conformations of the oleate molecules on the mineral surface.

Simulation of Amphiphilic System Dynamics and Stability

The dynamic behavior and stability of amphiphilic systems containing this compound are critical for their performance in applications like emulsions and drug delivery. science.govlu.se MD simulations can track the formation, evolution, and stability of aggregates over time. upm.edu.my

The stability of nanoemulsions containing palm-based esters, including oleates, has been investigated by simulating swollen micelle systems at different temperatures. upm.edu.my Analysis of the radius of gyration and radial distribution functions can reveal the expansion or compaction of micelles, providing insights into their thermal stability. upm.edu.my

Simulations can also elucidate the kinetics of processes like solubilization, where oil molecules are incorporated into surfactant micelles. lu.se The rate of such processes can depend on factors like the initial concentration and the interaction forces between the aggregates. lu.se The stability of these systems is often assessed by monitoring key parameters like the size and shape of the aggregates over the course of the simulation. nih.govacs.org For example, a stable system would exhibit relatively constant values for these parameters after an initial equilibration period.

Simulation FocusKey Insights from Oleate-related SystemsReferences
Interfacial Tension Reduction through interfacial disordering by flexible oleate tails. ucl.ac.uk
Wettability Oleic-acid based surfactants can induce a shift from oil-wet to water-wet surfaces. researchgate.netesdm.go.id
System Stability Thermal stability of oleate-containing nanoemulsions assessed via micelle expansion. upm.edu.my

Octyl Oleate in Material Science and Advanced Applications

Research in Lubricant and Tribological Systems

In the field of tribology—the science of interacting surfaces in relative motion—octyl oleate (B1233923) is recognized for its efficacy as a lubricant component. It is valued for its ability to reduce friction and wear, its favorable rheological characteristics, and its role in specialized lubricant blends.

Octyl oleate is commonly utilized as an antiwear additive in lubricant and metalworking fluid formulations. upv.esingentaconnect.comelgi.org Its primary function is to form a protective film on metal surfaces, which prevents direct metal-to-metal contact under boundary lubrication conditions, thereby reducing wear and extending the operational life of machinery. The presence of the long carbon chain and the polar ester group in the this compound structure facilitates strong adsorption onto metal surfaces, a key attribute for effective boundary lubrication. acs.org

Research has demonstrated the effectiveness of this compound derivatives in enhancing antiwear properties. For instance, sulfurized n-octyl oleate has been shown to exhibit excellent anti-wear and anti-friction performance in four-ball friction and wear tests, making it a superior lubricating oil additive. byk.com The sulfurization process introduces sulfur atoms into the molecule, which can react with the metal surface under high pressure and temperature to form a robust, sacrificial layer of metal sulfides, further protecting the components from wear.

The rheological behavior of a lubricant, which describes how it flows in response to applied forces, is critical to its performance. Lubricants must maintain an optimal viscosity across a range of temperatures and shear rates to form a stable lubricating film. elgi.orgbyk.com Fluids can be categorized as Newtonian, where viscosity is independent of the shear rate, or non-Newtonian (e.g., shear-thinning), where viscosity decreases as the shear rate increases. byk.comanton-paar.com

While detailed rheological curves for pure this compound are not extensively published, studies on similar long-chain fatty acid esters, such as oleyl oleate, provide valuable insights. Research on oleyl oleate indicates that it behaves as a Newtonian fluid, a characteristic desirable for many general-purpose industrial lubricants. acs.orgresearchgate.net This suggests that this compound likely exhibits stable viscosity under varying shear conditions, ensuring a consistent lubricating film. Its chemical structure also contributes to a high viscosity index, meaning its viscosity changes relatively little with temperature fluctuations. scientific-publications.net

This compound is a component in various specialized industrial lubricant formulations designed for specific, demanding applications. mdpi.comgoogle.com It is used as a lubricant additive, a base oil in certain synthetic lubricants, and a key ingredient in the formulation of lubricating greases. chemicalpapers.com

Notable applications include:

Metalworking Fluids: In processes like cutting, grinding, and rolling, this compound is added to reduce friction between the tool and the workpiece. upv.eschemicalpapers.com This action helps to minimize tool wear, improve the surface finish of the metal part, and dissipate heat more effectively. chemicalpapers.com

Synthetic Oils: It can be used as a base stock or additive in synthetic lubricants, valued for its good lubricity and thermal stability. google.com

Greases: this compound can serve as a base oil in grease formulations, where its lubricating properties enhance the stability and performance of the grease, particularly in high-pressure and high-temperature environments. chemicalpapers.com

Rolling Applications: Unsaturated oleate esters are employed in rolling applications due to their excellent lubricating effect at both high and low temperatures, coupled with low evaporation tendencies and high wear protection. researchgate.net

Rheological Behavior in Non-Biological Systems

Role in Polymer Science and Processing Aids

In polymer science, this compound and its derivatives function primarily as processing aids and plasticizers. These additives are incorporated into polymer matrices to modify their physical and mechanical properties, making them more flexible, durable, and easier to process.

The effectiveness of an additive like this compound depends on its compatibility with the host polymer. Due to its chemical structure, this compound shows good compatibility with a range of polymers, particularly those of lower polarity. upv.es Research and industrial applications have noted its use in the following polymeric matrices:

Poly(vinyl chloride) (PVC): Derivatives such as octyl epoxy-oleate are used as plasticizers for PVC. upv.esgoogle.com

Polychloroprene (Neoprene): Compatibility charts indicate that butyl oleate, a closely related ester, has good compatibility with Neoprene (CR). swiftsupplies.com.aurubber-group.com

Butyl Rubber (IIR): this compound is used in butyl rubber formulations, often to improve low-temperature performance. upv.es

Nitrile Rubber (NBR): While some compatibility charts suggest limitations, oleic acid-based compounds are used with nitrile rubber. swiftsupplies.com.aurahco-rubber.com

Poly(lactic acid) (PLA): Epoxidized derivatives of this compound have been successfully used to plasticize PLA, a biodegradable polymer known for its brittleness. google.com

The primary role of this compound as a plasticizer is to increase the flexibility and ductility of a polymer. It achieves this by embedding itself between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to slide past one another more easily, resulting in a lower glass transition temperature (Tg), reduced stiffness (elastic modulus), and increased elongation at break.

A study on the use of octyl epoxyoleate as a plasticizer for Poly(vinyl chloride) (PVC) provides clear evidence of this effect. The addition of the plasticizer leads to a significant modification of the material's mechanical response. upv.es As the concentration of the plasticizer increases, the material becomes less rigid and more ductile.

Specifically, the study found a marked decrease in tensile strength and elastic modulus as the plasticizer content was increased. upv.es For instance, with low plasticizer content (30 parts per hundred rubber, or phr), the tensile strength was approximately 21 MPa. This value decreased to around 10 MPa at a concentration of 80 phr. upv.es Similarly, the elastic modulus dropped from 12.5 MPa at 30 phr to just 2.5 MPa at 80 phr. upv.es

Conversely, the elongation at break, which measures a material's ductility, showed a rapid increase with the addition of the plasticizer. For one type of epoxidized fatty acid ester, the elongation at break increased from 175% at 30 phr to 239% at 50 phr. upv.es This demonstrates that incorporating this compound derivatives can effectively transform a rigid polymer into a more flexible and resilient material without compromising its structural integrity. upv.es

Compatibility with Polymeric Matrices

Interfacial and Surface Phenomena in Engineered Systems

The behavior of this compound at interfaces is critical to its function in many material applications. Its amphiphilic character, though weak, allows it to influence the boundary between different phases, such as oil and water or a solid surface and a liquid.

Self-Assembly Behavior in Amphiphilic Systems

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, can spontaneously organize in solution to form ordered structures—a process known as self-assembly. nih.govresearchgate.net This behavior is driven by the thermodynamic imperative to minimize unfavorable interactions between the hydrophobic portions of the molecules and the aqueous solvent. In systems containing oleate esters, this principle governs the formation of various colloidal structures. nih.gov

While sodium oleate, the salt of oleic acid, is a classic surfactant that readily forms micelles and vesicles, oleate esters like this compound are significantly more hydrophobic due to the replacement of the highly polar carboxylate headgroup with a less polar ester group. However, they still retain a degree of amphiphilicity. The ester group acts as a weak polar head, while the long hydrocarbon chain is the nonpolar tail. cymitquimica.com

In aqueous environments, the self-assembly of oleate-based systems can be finely tuned. For instance, mixtures of oleic acid and its conjugate base, oleate, can form a range of structures from spherical micelles to elongated worm-like micelles and vesicles, depending on factors like pH and concentration. acs.orgnih.gov The incorporation of a co-surfactant or a co-solvent like 1-octanol (B28484) into an aqueous sodium oleate solution can transform the system into a vesicle gel, where the packing of the amphiphiles dictates the final structure. nih.gov The addition of such co-surfactants modifies the effective packing parameter of the system, inducing transitions between different aggregate morphologies. nih.gov

The tendency for self-assembly is not limited to aqueous solutions. In non-aqueous systems, such as palm oil-based esters, molecules can self-assemble into reverse micelles. mdpi.com The critical micelle concentration (CMC), the concentration above which micelles form, is a key parameter in these systems. For amphiphilic biopolymers, a higher degree of hydrophobicity leads to a lower CMC, indicating a greater tendency for self-assembly. mdpi.com This principle of self-assembly is fundamental to the creation of nanoscale carriers and structured fluids in various advanced materials. mdpi.commdpi.com

Emulsification Stability in Non-Biological Dispersions

Emulsions are dispersions of one immiscible liquid in another, such as oil in water (O/W), and are inherently thermodynamically unstable. mdpi.com Emulsifiers are crucial for stabilizing these systems by adsorbing at the oil-water interface, reducing interfacial tension, and creating a protective barrier that prevents droplet coalescence. researchgate.net

This compound and its derivatives can play a significant role in the stabilization of non-biological emulsions, such as those found in cosmetics, lubricants, and polymer formulations. pk.edu.plnih.gov The stability of an emulsion is influenced by multiple factors, including the properties of the emulsifier, the nature of the oil phase, droplet size, and the viscosity of the continuous phase. researchgate.netmdpi.com The Hydrophile-Lipophile Balance (HLB) value is a widely used metric to select an appropriate emulsifier for a given oil phase; emulsifiers for O/W emulsions typically have higher HLB values. researchgate.net

Research on surfactants derived from oleate esters demonstrates their effectiveness in creating stable emulsions. For example, nonionic surfactants synthesized from various alkyl oleate esters, including this compound, have been shown to form emulsions with toluene (B28343) in water that remain stable for several weeks. mmu.ac.uk The stability of these emulsions is enhanced by several factors:

Reduced Droplet Size: Effective emulsification processes, such as the Phase Inversion Temperature (PIT) method, can produce emulsions with very fine droplet sizes, which increases long-term stability. nih.gov

Interfacial Film Strength: The blend of emulsifiers can create a more robust film at the oil-water interface, providing steric hindrance against coalescence. researchgate.net

Viscosity of the Continuous Phase: Increasing the viscosity of the external phase can slow down the movement of droplets, thereby inhibiting creaming and coalescence. mdpi.com

In some "emulsifier-free" cosmetic formulations, polymeric stabilizers like acrylates/C10-30 alkyl acrylate (B77674) crosspolymer are used. These polymers swell in the aqueous phase, creating a gel network that entraps the oil droplets and provides stabilization without traditional surfactants. azonano.com

Derivatization and Functionalization for Enhanced Properties

The carbon-carbon double bond in the oleate chain of this compound is a prime site for chemical modification. Through derivatization, the properties of this compound can be tailored for specific high-performance applications, transforming it from a simple ester into a building block for complex functional materials.

Epoxidation Chemistry of this compound

Epoxidation is a key chemical transformation that converts the double bond of the oleate moiety into a three-membered cyclic ether known as an epoxide or oxirane ring. This reaction introduces a highly reactive functional group, making the molecule a valuable intermediate for further synthesis. Epoxidized this compound is used as a plasticizer and stabilizer, particularly for polymers like polyvinylchloride (PVC), where it enhances flexibility and scavenges liberated hydrogen chloride. google.com

The epoxidation process is typically carried out by reacting the unsaturated ester with a peroxy acid (peracid). The peracid can be added directly or generated in situ from a carboxylic acid (like formic or acetic acid) and hydrogen peroxide, often in the presence of an acid catalyst. nih.govgoogle.com An alternative method involves using hydrogen peroxide with a heterogeneous catalyst, such as phosphotungstic acid (PTA) and a phase transfer catalyst, which offers a more environmentally benign route. acs.orgwhiterose.ac.uk

Research into the epoxidation of various fatty acid alkyl esters has provided detailed insights into reaction conditions and efficiency. For instance, a study on the epoxidation of different alkyl oleates using hydrogen peroxide and a preformed PTA catalyst achieved high conversion and selectivity. acs.org

Effectiveness of Preformed PTA Catalyst for Epoxidation of Various Alkyl Oleates
Oleate EpoxideTime (h)Conversion (%)Selectivity (%)Yield (%)
Methyl oleate epoxide3.5997373
Ethyl oleate epoxide5.5989593
2-Propyl oleate epoxide3.01009393
1-Octyl oleate epoxide3.0998483
2-Octyl oleate epoxide3.5958177
1-Decyl oleate epoxide3.0999090

Data sourced from a study on the synthesis of alkyl oleate epoxides using a preformed phosphotungstic acid (PTA) catalyst. acs.org

The resulting epoxidized esters are intermediates for producing a range of materials, including polyols, polyurethanes, and biolubricants. frontiersin.org

PEGylation and Surfactant Synthesis from this compound Derivatives

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. interchim.fr When applied to derivatives of this compound, specifically epoxidized this compound, it is a powerful method for synthesizing nonionic surfactants. The process involves the ring-opening of the epoxide with a PEG molecule (or a PEG derivative like polyethylene glycol monomethyl ether), which introduces a long, hydrophilic polyether chain onto the hydrophobic oleate backbone. acs.orgacs.org

This reaction creates an amphiphilic molecule whose properties can be precisely tuned by varying the length of both the hydrophobic alkyl oleate chain and the hydrophilic PEG chain. acs.org This allows for the synthesis of a library of surfactants with a wide range of Hydrophile-Lipophile Balance (HLB) values, making them suitable for diverse applications such as oil-in-water emulsifiers, detergents, and solubilizing agents. researchgate.netcore.ac.uk

A study detailing the synthesis of such surfactants reported a three-step process:

Transesterification: Methyl oleate is converted to various alkyl oleates, including 1-octyl oleate and 2-octyl oleate. acs.orgwhiterose.ac.uk

Epoxidation: The alkyl oleates are epoxidized, as described in the previous section. acs.orgwhiterose.ac.uk

Ring-Opening with PEG: The epoxidized oleate is reacted with PEG of varying molecular weights in a solventless, heterogeneously catalyzed reaction to yield the final nonionic surfactant. acs.orgwhiterose.ac.uk

Calculated HLB Values for Surfactants from Alkyl Oleates and PEG 1500
Surfactant (Based on)Average Molecular WeightHLB ValuePotential Application
Methyl Oleate~190016.9Solubilizing Agent
Ethyl Oleate~191416.8Solubilizing Agent
1-Butyl Oleate~194216.6Solubilizing Agent
1-Octyl Oleate~199816.1O/W Emulsifier, Detergent
2-Octyl Oleate~199816.1O/W Emulsifier, Detergent
1-Decyl Oleate~202615.9O/W Emulsifier, Detergent

Data adapted from research on nonionic surfactants derived from PEG 1500 and various alkyl oleates, indicating how molecular structure influences HLB and potential use. researchgate.net

The resulting surfactants exhibit excellent surface properties, including low critical micelle concentrations (CMC) and the ability to form stable foams and emulsions. mmu.ac.uk

Synthesis of Branched and Modified Oleate Esters

Introducing branches into the linear hydrocarbon chain of oleate esters is another strategy to modify their physical properties, particularly to improve their low-temperature performance (e.g., lower pour point). researchgate.net This is highly desirable for applications like biodiesel and lubricants, where fluidity in cold climates is essential. researchgate.netajbasweb.com

Several synthetic routes have been developed to create branched oleate esters:

Allylic Bromination and Organocuprate Reaction: One method involves the bromination of methyl oleate at the allylic position (the carbon adjacent to the double bond) using N-bromosuccinimide. The resulting allylic bromide is then treated with an organocuprate reagent (like lithium di-n-butylcuprate) to attach a branched alkyl or aryl group. By carefully controlling reaction conditions, such as temperature, different branched derivatives can be synthesized. researchgate.net

Ring-Opening Esterification of Epoxides: Another approach uses epoxidized oleic acid as a starting material. The oxirane ring can be opened by reacting it with various organic acids (acyl donors). This reaction adds an ester group to one carbon of the former double bond and a hydroxyl group to the other. iastate.edu The remaining hydroxyl group can then be further esterified to create triesters, resulting in a highly branched structure. ajbasweb.comresearchgate.net For example, epoxidized oleic acid can be reacted with behenic acid, followed by esterification with octanol (B41247) to form a diester, and a final esterification of the remaining hydroxyl group with stearic acid to produce a triester with significantly improved pour point and flash point. ajbasweb.com

Esterification with Branched Alcohols: A simpler method involves the direct esterification of oleic acid with branched alcohols, such as 2-ethylhexanol or isopropanol, to produce branched monoesters. iastate.edu

These chemical modifications allow for the creation of a wide array of oleate-based molecules with tailored properties for specialized industrial applications. iastate.edue3s-conferences.org

Environmental and Sustainability Considerations in Octyl Oleate Research

Biodegradation Pathways and Studies

The biodegradability of an organic compound is a critical factor in its environmental risk assessment. Fatty acid esters, the chemical class to which octyl oleate (B1233923) belongs, are generally recognized for their susceptibility to microbial degradation. santos.comlyellcollection.org

The primary pathway for the breakdown of fatty acid esters in both aerobic and anaerobic conditions is initiated by enzymatic hydrolysis. lyellcollection.orgjmb.or.kr Lipases and esterases, enzymes produced by a wide range of microorganisms, cleave the ester bond, breaking down octyl oleate into its constituent parts: oleic acid and 1-octanol (B28484). lyellcollection.orgresearchgate.netuc.ptnih.goveuropa.eu Following this initial step, the resulting fatty acid (oleic acid) and alcohol (1-octanol) are further metabolized by microbes. lyellcollection.org Oleic acid typically undergoes β-oxidation, a process where two-carbon units are sequentially removed, generating acetyl-CoA which then enters central metabolic pathways. researchgate.net The 1-octanol is also readily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org

Studies on various fatty acid esters have demonstrated their ready biodegradability. For instance, an OECD 301D test on a similar fatty acid ester showed degradation of 97% after 30 days. santos.com Research on the anaerobic biodegradation of various ester compounds in marine sediment has shown that the chemical structure, such as chain length and the presence of unsaturated bonds, influences the rate and completeness of degradation. researchgate.net Esters with a total carbon number between 12 and 18, and those with unsaturated bonds like oleates, tend to show enhanced biodegradability. researchgate.net

While direct biodegradation studies on this compound are not extensively detailed in publicly available literature, the known pathways for similar long-chain fatty acid esters provide a strong indication of its likely environmental fate. The process is expected to be efficient, preventing long-term persistence in the environment. santos.comeuropa.eu

Table 1: Key Factors in the Biodegradation of this compound

Factor Description Implication for this compound
Enzymatic Hydrolysis The initial and rate-limiting step where lipases and esterases break the ester bond. Readily occurs, initiating the degradation process. lyellcollection.orgjmb.or.kr
Microbial Action Bacteria and fungi consume the resulting oleic acid and 1-octanol. A wide variety of microorganisms can utilize these components. jmb.or.krarcjournals.org
β-Oxidation The primary metabolic pathway for the degradation of the oleic acid component. Efficiently breaks down the fatty acid chain into smaller units for energy production. researchgate.net
Structural Features The presence of an unsaturated bond in the oleic acid chain. May increase the rate of biodegradation compared to saturated esters. researchgate.net

Life Cycle Assessment of this compound Production

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. researchgate.net For this compound, a cradle-to-gate LCA would analyze the impacts associated with the production of its feedstocks (oleic acid and 1-octanol) and the synthesis process itself.

The esterification process to synthesize this compound also contributes to the life cycle impact. This includes the energy required for heating, mixing, and purification, as well as any waste generated. researchgate.netuc.pt The choice between chemical catalysis and enzymatic synthesis can significantly alter the environmental profile. Enzymatic synthesis, often conducted under milder conditions (lower temperature and pressure), can reduce energy consumption and the generation of byproducts compared to traditional chemical methods. researchgate.netuc.pt Furthermore, solvent-free synthesis systems, which have been successfully used for this compound, further enhance the green credentials of the production process. researchgate.netuc.pt

A comparative LCA study on a similar biosynthetic oil, 1,2-propanediol oleate, found that enzymatic production had a lower environmental impact in categories like global warming potential and ozone layer depletion compared to chemical production methods and mineral oils. peter-greven.de While a specific, comprehensive LCA for this compound is not widely published, the findings from related oleochemical LCAs suggest that the primary areas for sustainability improvements lie in sustainable sourcing of raw materials and the adoption of green chemistry principles, such as enzymatic catalysis, in the production phase. rsc.org

Table 2: Stages and Environmental Considerations in this compound Production LCA

Life Cycle Stage Key Activities Major Environmental Considerations
Raw Material Acquisition Cultivation and processing of vegetable oils (e.g., palm, sunflower) to produce oleic acid and 1-octanol. Land use change, water consumption, fertilizer/pesticide use, GHG emissions from agriculture. peter-greven.de
Manufacturing (Esterification) Reaction of oleic acid and 1-octanol, including heating, catalysis (chemical or enzymatic), and product separation. Energy consumption, catalyst production and disposal, solvent use (if any), waste generation. researchgate.netuc.pt
Distribution and Use Transportation of the final product to consumers. Fuel consumption and transport emissions.
End of Life Biodegradation in the environment. Rate of degradation, potential for ecotoxicity of the compound or its breakdown products. santos.comlyellcollection.org

Ecotoxicological Research in Non-Biological Compartments

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For this compound, research in non-biological compartments like soil and water focuses on its distribution, persistence, and potential to cause harm.

Due to its chemical structure, this compound has very low water solubility and is not volatile. europa.euscbt.com Consequently, if released into the environment, it is not expected to remain in the water column or evaporate into the air. europa.eu Instead, it is predicted to adsorb strongly to soil and sediment particles. santos.comeuropa.eu Therefore, soil and sediment are considered the main environmental compartments of concern. santos.comeuropa.eu

Despite its likely partitioning to soil and sediment, the persistence of this compound in these compartments is expected to be low. europa.eu As discussed in the biodegradation section, fatty acid esters are readily metabolized by soil and sediment microorganisms. lyellcollection.orgeuropa.eu

In terms of aquatic toxicity, available data for various long-chain fatty acid esters, including this compound and decyl oleate, indicate a low level of concern. scbt.comscbt.comeuropa.eu Studies have generally shown no toxic effects on aquatic organisms up to the limit of water solubility. europa.eueuropa.eu This low toxicity is attributed to their poor water solubility, which limits the exposure concentration for aquatic life, and their rapid metabolism. santos.comeuropa.eu While some safety data sheets may classify the substance as toxic to aquatic organisms with long-term effects, this is often a precautionary classification for poorly soluble substances. scbt.com The general consensus from detailed environmental assessments is that fatty acid esters like this compound pose a low risk to aquatic ecosystems. santos.comeuropa.eu

Table 3: Ecotoxicological Profile of this compound in Non-Biological Compartments

Compartment Expected Behavior Ecotoxicological Impact
Water Low solubility, will not persist in the water column. Low acute toxicity to aquatic organisms, with effects not observed up to its water solubility limit. europa.eueuropa.eu
Soil & Sediment High potential for adsorption to particles. Expected to be the main environmental sink. santos.comeuropa.eu However, it is not expected to persist due to ready biodegradation by microorganisms. europa.eu
Air Low volatility, not expected to be present in the air. Negligible risk of atmospheric transport. europa.eu

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for confirming the structural identity and purity of octyl oleate in synthetic samples?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and oleate/octyl chain positioning . Gas chromatography-mass spectrometry (GC-MS) is critical for purity assessment, particularly to detect unreacted oleic acid or octanol residues. Quantify impurities via high-performance liquid chromatography (HPLC) with a C18 column and refractive index detection . For structural validation, compare experimental NMR shifts with computational predictions (e.g., using QSPR models) .

Q. How can researchers optimize the esterification reaction between oleic acid and octanol to maximize this compound yield?

  • Methodological Answer :

  • Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) can be compared. Lipases (e.g., Candida antarctica) reduce side reactions and enable milder conditions .
  • Reaction Conditions : Use a molar ratio of 1:1.2 (oleic acid:octanol) to drive equilibrium. Monitor reaction progress via acid value titration .
  • Temperature/Time : For chemical catalysis, 60–80°C for 4–6 hours achieves >90% conversion. Enzymatic methods require 40–50°C and longer durations (12–24 hours) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s thermal stability in lipid-based formulations?

  • Methodological Answer :

  • Controlled Degradation Studies : Conduct isothermal gravimetric analysis (TGA) at varying temperatures (e.g., 50°C, 70°C, 90°C) under inert vs. oxidative atmospheres to isolate degradation pathways .
  • Kinetic Modeling : Fit degradation data to Arrhenius or ASTM E698 models to predict shelf-life. Cross-validate with HPLC-MS to identify degradation products (e.g., oleic acid, octanol) .
  • Confounding Factors : Control for trace metal contaminants (e.g., Fe³⁺) that accelerate oxidation, using chelating agents like EDTA in formulations .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties when experimental data is limited?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model this compound’s logP (partition coefficient) and viscosity using force fields (e.g., CHARMM36) .
  • QSAR/QSPR Models : Train models on existing oleate ester datasets to predict properties like melting point or solubility. Validate with sparse experimental data .
  • Quantum Chemistry : Calculate dipole moments and polar surface area using DFT (e.g., B3LYP/6-31G*) to rationalize solvent interactions .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed synthesis steps in alignment with Beilstein Journal guidelines, including raw material sources, catalyst purity, and reaction monitoring intervals .
  • Interlaboratory Validation : Share representative NMR and GC-MS data in supplementary materials, adhering to cheminformatics standards (e.g., SDF/MOL files for spectral reference) .
  • Metadata Reporting : Document environmental conditions (humidity, equipment calibration) that impact yield variability .

Ethical and Safety Considerations

  • Safety Protocols : Use solvent-resistant gloves (≥12 mil butyl rubber for direct handling) and fume hoods to minimize inhalation risks .
  • Data Integrity : Disclose conflicts of interest (e.g., enzyme supplier partnerships) and validate computational models with independent datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.